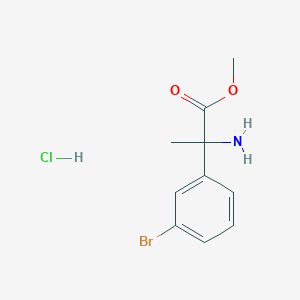
Potassium naphthalene-2-sulfonate
Overview
Description
Potassium naphthalene-2-sulfonate is a derivative of sulfonic acid which contains a naphthalene functional unit . It is a colorless, water-soluble solid . Its molecular formula is C11H9KO4S and it has a molecular weight of 276.35006 .
Synthesis Analysis
The synthesis of sulfinate salts, such as this compound, involves the reaction of naphthalene with sulfuric acid to produce a sulfonic acid, which is then reacted with sodium hydroxide to produce the final product . In the case of polymer forms, the sulfonic acid intermediate is used in a reaction with formaldehyde and water under conditions of heat and pressure to form the polymer sulfonic acid form .Physical And Chemical Properties Analysis
This compound is a colorless, water-soluble solid . Its molecular formula is C11H9KO4S and it has a molecular weight of 276.35006 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Electrocoagulation in Water Treatment
Potassium naphthalene-2-sulfonate, specifically the variant K-acid, has been studied in the context of water treatment through electrocoagulation. Research conducted by Olmez-Hanci, Kartal, and Arslan-Alaton (2012) demonstrated the effectiveness of this process in removing K-acid from water, emphasizing its potential in treating industrial wastewater containing naphthalene sulfonates (Olmez-Hanci, Kartal, & Arslan-Alaton, 2012).
Enhancement of Electron Beam Irradiation
Alkhuraiji and Leitner (2016) explored the use of this compound in enhancing the effectiveness of electron beam irradiation for treating water. Their findings suggest that the addition of oxidants improves the removal efficiency of 2-naphthalene sulfonate in aqueous solutions, indicating a potential application in water purification processes (Alkhuraiji & Leitner, 2016).
Synthesis and Analysis of Surfactants
Kanno et al. (1983) investigated the synthesis of this compound derivatives for use as surfactants. This study highlights the chemical processes and conditions for synthesizing these compounds, contributing to the understanding of their application in industrial surfactants (Kanno et al., 1983).
Use in Geothermal Tracers
Research by Rose, Benoit, and Kilbourn (2001) found applications of this compound in geothermal tracers. These compounds were tested in various hydrothermal environments, proving their suitability in tracking and analyzing geothermal reservoirs (Rose, Benoit, & Kilbourn, 2001).
Proton Exchange Membranes for Fuel Cells
Gao et al. (2007) examined the use of sulfonated naphthalene groups in the development of proton exchange membranes for fuel cells. Their study provides insights into the effectiveness of these materials in energy applications, particularly in the context of renewable energy technologies (Gao et al., 2007).
Oxidation with Ozone in Water Treatment
Rivera-Utrilla, Sánchez-Polo, and Zaror (2002) investigated the degradation of naphthalene sulfonates through ozone oxidation. This research provides valuable information on the efficiency of this method in treating waters containing naphthalene-2-sulfonate, highlighting its potential in industrial wastewater treatment (Rivera-Utrilla, Sánchez-Polo, & Zaror, 2002).
Safety and Hazards
The safety data sheet for naphthalene suggests that it may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed or inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
potassium;naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.K/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTRNYVKKIKPFL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21409-32-5 | |
| Record name | Potassium naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3252071.png)




![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)




amino}acetic acid](/img/structure/B3252134.png)


